Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid
Overview
Description
Fmoc-®-3-amino-2-(tert-butoxymethyl)propanoic acid is a chiral amino acid derivative commonly used in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely utilized in solid-phase peptide synthesis due to its stability under acidic conditions and ease of removal under mild basic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-®-3-amino-2-(tert-butoxymethyl)propanoic acid typically involves the protection of the amino group with the Fmoc group. This is achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The tert-butoxymethyl group is introduced to protect the hydroxyl group, ensuring the stability of the compound during peptide synthesis .
Industrial Production Methods
Industrial production of Fmoc-®-3-amino-2-(tert-butoxymethyl)propanoic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and high-throughput production of the compound. The use of solid-phase synthesis techniques ensures the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Fmoc-®-3-amino-2-(tert-butoxymethyl)propanoic acid undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed under mild basic conditions using reagents such as piperidine or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
Coupling Reactions: The amino group can participate in amide bond formation with carboxyl groups of other amino acids, facilitated by coupling reagents like HATU or DIC.
Common Reagents and Conditions
Major Products Formed
The primary products formed from these reactions are peptides with the desired sequence, where Fmoc-®-3-amino-2-(tert-butoxymethyl)propanoic acid is incorporated at specific positions .
Scientific Research Applications
Chemistry
In chemistry, Fmoc-®-3-amino-2-(tert-butoxymethyl)propanoic acid is used as a building block for the synthesis of complex peptides and proteins. Its chiral nature allows for the creation of stereochemically defined peptides .
Biology
In biological research, this compound is utilized in the study of protein-protein interactions and enzyme-substrate specificity. It serves as a model compound for understanding the role of specific amino acids in biological processes .
Medicine
In medicine, Fmoc-®-3-amino-2-(tert-butoxymethyl)propanoic acid is used in the development of peptide-based therapeutics. These peptides can act as inhibitors or activators of specific biological pathways, offering potential treatments for various diseases.
Industry
Industrially, the compound is employed in the production of peptide-based materials, such as hydrogels and nanomaterials, which have applications in drug delivery and tissue engineering .
Mechanism of Action
The mechanism of action of Fmoc-®-3-amino-2-(tert-butoxymethyl)propanoic acid involves its incorporation into peptides through amide bond formation. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, allowing for the stepwise assembly of peptides .
Comparison with Similar Compounds
Similar Compounds
Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid: Similar in structure but differs in the position of the tert-butoxymethyl group.
Fmoc-α-Me-D-Ser (tBu)-OH: Another Fmoc-protected amino acid with a different side chain.
Uniqueness
Fmoc-®-3-amino-2-(tert-butoxymethyl)propanoic acid is unique due to its specific chiral center and the presence of both Fmoc and tert-butoxymethyl protecting groups. This combination allows for precise control over peptide synthesis and the creation of complex, stereochemically defined peptides .
Properties
IUPAC Name |
(2R)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-[(2-methylpropan-2-yl)oxy]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO5/c1-23(2,3)29-13-15(21(25)26)12-24-22(27)28-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20H,12-14H2,1-3H3,(H,24,27)(H,25,26)/t15-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPAKWBBCOPCSF-OAHLLOKOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00719286 | |
Record name | (2R)-2-(tert-Butoxymethyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00719286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
847153-42-8 | |
Record name | (2R)-2-(tert-Butoxymethyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00719286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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